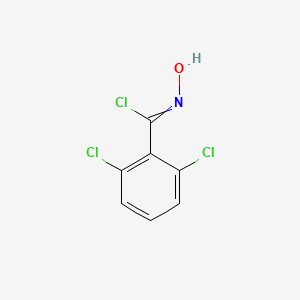
(E)-4-(isobutylamino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity and interactions with other substances are also considered .Applications De Recherche Scientifique
Synthesis and Reactivity
Heterocyclic Compound Synthesis : These compounds are used as starting materials for synthesizing a variety of heterocyclic compounds. For instance, El-Hashash and Rizk (2013) demonstrated the synthesis of different heterocyclic derivatives by reacting 4-(4-acetylaminophenyl-4-oxobut-2-enoic acid with sulfur reagents and other nucleophilic and electrophilic reagents (El-Hashash & Rizk, 2013).
Regioselective Michael Adducts : The reaction of these acids with carbon nucleophiles can afford Michael adducts, which are crucial for creating pyridazinone, furanone, and other derivatives. The steric factor plays a significant role in determining regioselectivity (El-Hashash & Rizk, 2016).
Biological and Pharmaceutical Research
Antibacterial Activities : El-Hashash et al. (2015) highlighted the synthesis of a novel series of heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (El-Hashash et al., 2015).
Antimicrobial Activity : A study by El-Hashash et al. (2014) focused on the antimicrobial activities of compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2014).
Chemical Synthesis and Analysis
Functional Polyesters Synthesis : Zhang et al. (2013) reported the synthesis and characterization of functional poly(4-hydroxybutyrate) using (E)-4-oxobut-2-enoic acid, exploring its controlled degradation properties (Zhang et al., 2013).
- 4-(hetero)aryl-4-oxobut-2-enoic acid using microwave assistance and ytterbium triflate catalyst, highlighting its utility in preparing biologically active compounds (Tolstoluzhsky et al., 2008).
Spectroscopic and Structural Analysis
Spectroscopic Investigation : Zayed et al. (2019) conducted a spectroscopic investigation of N-maleanilinic acid derivatives, including (E)-oxo-4-((4-methyl phenyl)amino)-4-oxobut-2-enoic acid, providing insight into their molecular structures and potential cytotoxicity against carcinoma cells (Zayed et al., 2019).
Crystal Structure Analysis : Lo and Ng (2009) analyzed the crystal structure of N-phenylmaleamic acid, a compound related to (E)-4-(isobutylamino)-4-oxobut-2-enoic acid, providing insights into its molecular configuration (Lo & Ng, 2009).
Environmental Applications
- Solvent Extraction Design : Soltani et al. (2015) presented a design for the solvent extraction of heavy metals using amic acid extractants, including 4-(dibutylamino)-4-oxobut2-enoic acid, demonstrating its potential in environmental applications (Soltani et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSNSHFQBQNBR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(isobutylamino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



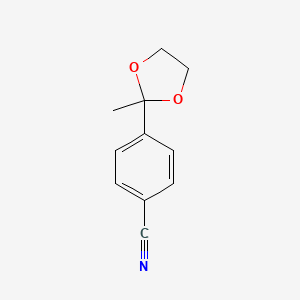
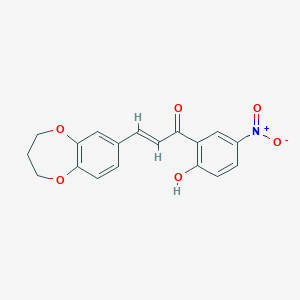



![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)
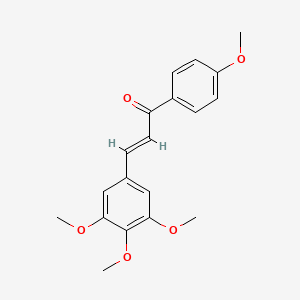
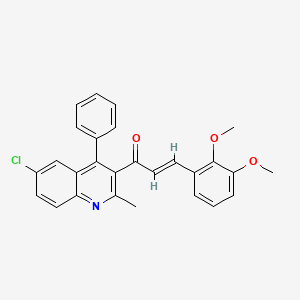
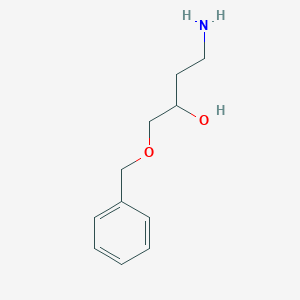
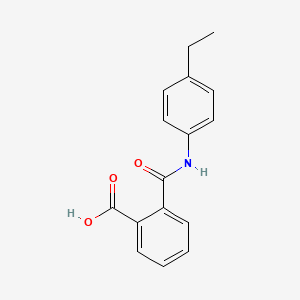
![[4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3405925.png)
![[3,3'-Bithiophen]-5-ylmethanamine](/img/structure/B3405933.png)
